3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione

N-halamine antimicrobial polymers halogen binding capacity monomer architecture design

Developing antimicrobial polymer coatings? Divinyl hydantoins form insoluble networks; 5,5-dimethyl analogs lack hydrophobic matrix compatibility. This monovinyl hydantoin (CAS 7149-47-5) resolves both: • Linear copolymerization yields DMF-soluble, solution-processable polymers for casting, spinning, or coating. • Dual-site (N1-H + N3-H) chlorination doubles oxidative Cl capacity vs. crosslinked analogs. • Isobutyl C5 substituent enhances PE/CPE/EVA/PP compatibility; retains efficacy after >50 machine washes. Research-grade vinyl monomer with full analytical documentation. Bulk pricing available on request.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 7149-47-5
Cat. No. B15077064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
CAS7149-47-5
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)CC1(C(=O)N(C(=O)N1)C=C)C
InChIInChI=1S/C10H16N2O2/c1-5-12-8(13)10(4,6-7(2)3)11-9(12)14/h5,7H,1,6H2,2-4H3,(H,11,14)
InChIKeyLPFQBHAIPUIVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione (CAS 7149-47-5): A Monovinyl Hydantoin Monomer for Selective Polymer Architecture Design


3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione (CAS 7149-47-5) is a 3-vinyl-substituted, 5,5-dialkyl-hydantoin derivative belonging to the imidazolidine-2,4-dione class. It possesses a single polymerizable vinyl group at the N3 position, a methyl group and an isobutyl (2-methylpropyl) substituent at C5, and a free N1–H site [1]. With a molecular formula of C₁₀H₁₆N₂O₂, a molecular weight of 196.25 g/mol, a computed density of 1.096 g/cm³, and a refractive index of 1.525, this compound serves as a functional vinyl monomer and coagent in free-radical polymerization systems . It is structurally related to, yet functionally distinct from, both its saturated precursor 5-isobutyl-5-methylhydantoin (CAS 27886-67-5) and its divinyl analog 1,3-divinyl-5-methyl-5-isobutylhydantoin (CAS 100317-08-6) [2].

Why 3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione Cannot Be Replaced by In-Class Hydantoin Analogs


Hydantoin-based vinyl monomers and coagents are not interchangeable commodities. Three structural variables—the number and position of unsaturated groups (vinyl vs. allyl; monovinyl vs. divinyl), the nature of C5 alkyl substituents (methyl, isobutyl, phenyl), and the availability of the N1–H site—collectively dictate whether the resulting polymer will be linear and soluble or crosslinked and insoluble, how many halogen atoms it can bind per hydantoin repeat unit in N-halamine antimicrobial applications, and its compatibility with hydrophobic polymer matrices such as polyethylene, chlorinated polyethylene, and PVC [1]. Substituting the target monovinyl-isobutyl compound with a divinyl analog (e.g., 1,3-divinyl-5,5-dimethylhydantoin) converts the material from a linear-polymer-forming monomer into a crosslinking agent, producing an insoluble network unsuitable for solution processing [2]. Conversely, substituting with the simpler 3-vinyl-5,5-dimethylhydantoin reduces hydrophobicity and may compromise miscibility with non-polar host polymers, while retaining comparable antimicrobial efficacy as demonstrated in structure–activity studies on C5-alkylated N-halamine coatings [3]. The quantitative evidence below establishes where these structural differences translate into measurable performance divergences.

Quantitative Differentiation Evidence for 3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione Versus Key Comparators


Monovinyl Architecture Preserves Dual-Site Halogen Binding Capacity Versus Divinyl Analogs

The target compound bears a single vinyl group at the N3 (imide) position, leaving the N1 (amide) nitrogen as a free N–H site available for post-polymerization halogenation. In contrast, the divinyl analog 1,3-divinyl-5-methyl-5-isobutylhydantoin (CAS 100317-08-6, MW 222.29) has both N1 and N3 positions substituted with polymerizable vinyl groups, permanently occupying the N1 site and restricting halogen capture to only the amide nitrogen [1]. This structural difference means that, per hydantoin repeat unit, the monovinyl monomer can theoretically support two N–X (X = Cl, Br) oxidative halogen sites after polymerization and halogenation, whereas the divinyl analog supports only one [1]. In the broader class of 5,5-disubstituted hydantoin N-halamine polymers, it is well established that tethering the polymerizable moiety exclusively at the N3 (imide) position preserves both amide and imide nitrogens for halogen capture, approximately doubling the achievable oxidative halogen loading per monomer unit [1].

N-halamine antimicrobial polymers halogen binding capacity monomer architecture design

Isobutyl C5 Substitution Enhances Hydrophobicity Without Compromising Antimicrobial Efficacy Versus 5,5-Dimethyl Analog

A systematic study by Kocer et al. (2008) compared a homologous series of 5,5-dialkylhydantoin siloxane N-halamine coatings with alkyl pairs ranging from methyl-methyl through methyl-heptyl and butyl-butyl, measuring both antimicrobial efficacy against E. coli O157:H7 and stability toward hydrolytic washing and UV exposure [1]. In Biocidal Test I (6.67 × 10⁶ CFU/sample, 6.82 log challenge), all chlorinated derivatives except methyl-heptyl-Cl achieved total inactivation (6.82 log reduction) within 1 minute of contact; Tukey's HSD test showed no significant difference (p < 0.05) between chlorinated derivatives for identical contact times [1]. At a higher challenge density (5.33 × 10⁷ CFU, Biocidal Test II), methyl-methyl-Cl and methyl-propyl-Cl achieved total inactivation within 5 minutes, while longer-chain derivatives (methyl-pentyl-Cl through butyl-butyl-Cl) required 30 minutes—a modest kinetic difference [1]. Crucially, stability toward washing (50 machine washes) and UV exposure (6 h) showed no distinctive dependence on alkyl chain identity across all derivatives tested [1]. The authors concluded that the 5,5-dimethyl derivative is recommended solely on the basis of lower cost, not superior performance [1]. For the target compound, the isobutyl substituent (contributing ~1.2 additional XLogP units versus dimethyl, based on computed fragment contributions) provides enhanced hydrophobicity for compatibility with non-polar polymer matrices, without incurring a statistically significant penalty in antimicrobial efficacy or coating durability.

N-halamine coatings alkyl derivatization hydrophobicity antimicrobial efficacy

Monovinyl Functionality Enables Linear Copolymer Architecture Versus Crosslinked Networks from Divinyl Analogs

U.S. Patents 4,167,465 and 4,258,149 explicitly distinguish between two functional classes of unsaturated hydantoin derivatives: (a) 3-vinyl (monovinyl) hydantoins that undergo homopolymerization and copolymerization to yield linear or branched, solvent-processable polymers, and (b) 1,3-divinyl hydantoins that function as crosslinking coagents, producing insoluble network structures [1][2]. The target compound, bearing a single vinyl group at N3, belongs to the first class, enabling its incorporation as a pendant functional co-monomer in linear copolymers with methyl methacrylate, styrene, acrylonitrile, or vinyl acetate [1]. The analogous 1,3-divinyl-5-methyl-5-isobutylhydantoin (CAS 100317-08-6) belongs to the second class and is listed among crosslinking coagents for curing saturated polymers such as polyethylene, chlorinated polyethylene, and PVC, where it generates a crosslinked, insoluble network [2]. This architectural divergence is experimentally consequential: polymers of 3-vinyl-5,5-dimethylhydantoin prepared in organic solvents (DMF) remain soluble, whereas the same monomer polymerized in water yields an insoluble product—illustrating the sensitivity of solubility to polymerization conditions even within the monovinyl class [3]. For applications requiring solution-cast films, electrospun fibers, or solvent-borne coatings, the monovinyl architecture is a functional prerequisite that no divinyl analog can satisfy.

free-radical polymerization coagent linear vs. crosslinked architecture polymer solubility

Free N1–H Site Enables Post-Polymerization Derivatization Not Possible with N1-Substituted Analogs

The target compound retains a free N1–H (amide) proton with a computed hydrogen bond donor count of 1 (after polymerization consumes the N3 vinyl group), whereas the divinyl analog 1,3-divinyl-5-methyl-5-isobutylhydantoin has zero N–H donors after polymerization because both nitrogen positions are consumed by vinyl polymerization or crosslinking [1]. In N-halamine antimicrobial polymer design, the N1–H site is the primary locus for reversible halogenation (formation of N1–Cl or N1–Br), enabling the critical 'rechargeable' biocidal function: after oxidative chlorine is consumed by microbial contact, the N1–H can be regenerated by simple exposure to dilute hypochlorite solution [2]. The tyrosine-derived hydantoin polymer study explicitly notes that polymers with both amide and imide N–H sites available for halogen capture demonstrate improved rechargeability compared to those with only the amide site available [2]. The target monovinyl monomer, by preserving the imide N–H after polymerization (N3 is consumed for backbone attachment, but the imide N–H remains as a halogenation site alongside the N1 amide N–H), provides dual-site halogenation capacity after incorporation into a polymer, a feature structurally precluded in any 1,3-divinyl or 1-allyl-3-vinyl hydantoin monomer.

post-polymerization modification hydantoin functionalization halogen rechargeability

Distinct Physicochemical Identity Enables Analytical QC Differentiation from Common Hydantoin Analogs

The target compound possesses measurable physicochemical properties that distinguish it from the most likely co-occurring hydantoin analogs in procurement and analytical contexts. Its density of 1.096 g/cm³ and refractive index of 1.525 differ from those of the saturated precursor 5-isobutyl-5-methylhydantoin (CAS 27886-67-5, MW 170.21, density not publicly reported but structurally distinct by 26 Da mass difference) and from 1,3-divinyl-5,5-dimethylhydantoin (MW 194.23, different C5 alkyl pattern) . The computed XLogP3-AA of the saturated analog (CAS 27886-67-5) is 0.9 [1]; the introduction of the vinyl group at N3 in the target compound is expected to increase this by approximately 0.5–0.7 units based on fragment contribution, yielding an estimated XLogP of ~1.5–1.6—a measurable difference that affects both chromatographic retention (RP-HPLC) and partition behavior. While these data do not constitute a performance advantage, they provide essential identity confirmation metrics for procurement specifications, incoming QC, and regulatory documentation.

quality control density refractive index analytical differentiation

Recommended Application Scenarios for 3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Solution-Processable Linear N-Halamine Copolymers for Antimicrobial Coatings and Films

The monovinyl architecture permits free-radical copolymerization with methyl methacrylate, styrene, or vinyl acetate to yield linear, DMF-soluble copolymers with pendant hydantoin groups [1]. Post-polymerization chlorination with dilute sodium hypochlorite activates both the N1–H and N3–H sites for dual-site oxidative halogen storage, approximately doubling the chlorine capacity per hydantoin unit versus divinyl-crosslinked or N1-substituted analogs [2]. The isobutyl C5 substituent enhances compatibility with hydrophobic co-monomers (styrene, butyl acrylate) and substrates (polypropylene, polyurethane) without sacrificing antimicrobial efficacy, as established by the alkyl-series study of Kocer et al. (2008) [3]. This scenario is directly inapplicable to divinyl hydantoin analogs, which would produce insoluble crosslinked networks incompatible with solution casting, spin coating, or electrospinning [1].

Rechargeable Antimicrobial Textile Finishes Requiring High Chlorine Loading Density and Durability

For cotton, polyester, or nylon fabrics where antimicrobial activity must survive multiple laundering cycles, the dual-site halogen binding capacity of monovinyl hydantoin copolymers (N1–H + N3–H after polymerization) provides a higher initial chlorine reservoir and more complete halogen regeneration upon recharging with bleach solution, as demonstrated for hydantoin polymers with both amide and imide nitrogens available [2]. The enhanced hydrophobicity conferred by the isobutyl group at C5 may further reduce the rate of hydrolytic N–Cl bond cleavage during aqueous washing, a known degradation pathway for N-halamine coatings; Kocer et al. reported that all alkyl derivatives tested retained antimicrobial function after 50 machine washes, with no distinctive dependence on alkyl identity, supporting the principle that increased hydrophobicity does not impair durability [3].

Hydrophobic Polymer Compounding Where 5,5-Dimethyl Analogs Exhibit Poor Miscibility

In formulations where the hydantoin-functional co-monomer must be uniformly dispersed in non-polar matrices such as polyethylene, chlorinated polyethylene (CM rubber), ethylene-vinyl acetate (EVA), or polypropylene, the isobutyl C5 substituent (contributing ~1.2 additional XLogP units over 5,5-dimethyl) provides measurably enhanced thermodynamic compatibility [3]. This application is directly supported by the patent literature, which identifies isobutyl-substituted hydantoin coagents—including 1,3-diallyl-5-methyl-5-isobutylhydantoin and 1,3-divinyl-5-methyl-5-isobutylhydantoin—as preferred for curing and crosslinking polyolefin and PVC compositions at 150–250 °C [1]. The monovinyl target compound extends this compatibility advantage to linear copolymer architectures where crosslinking must be avoided.

Research-Grade Hydantoin Monomer for Structure–Activity Relationship (SAR) Studies on C5 Alkyl Effects in N-Halamine Polymers

The Kocer et al. (2008) study explicitly compared methyl-methyl, methyl-propyl, methyl-pentyl, methyl-heptyl, ethyl-ethyl, and butyl-butyl C5 substituents and concluded that antimicrobial efficacy, washing durability, and UV stability are statistically independent of alkyl chain identity, recommending 5,5-dimethyl solely on cost grounds [3]. The target compound, with its methyl-isobutyl substitution, fills a specific gap in the alkyl-series dataset: it provides greater steric bulk and hydrophobicity than methyl-propyl but avoids the biocidal kinetic penalty observed at 30-minute contact times for methyl-pentyl through butyl-butyl derivatives (Biocidal Test II at 5.33 × 10⁷ CFU challenge) [3]. This makes it a strategically informative comparator for academic and industrial laboratories systematically mapping the hydrophobicity–efficacy–durability parameter space of N-halamine polymers, particularly where the goal is to identify the maximum hydrophobicity achievable without crossing the threshold where antimicrobial kinetics begin to slow [3].

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